molecular formula C20H19N5O4S2 B2490457 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 391869-19-5

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2490457
CAS No.: 391869-19-5
M. Wt: 457.52
InChI Key: OROPTGWNLKJMBG-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a structurally complex 1,3,4-thiadiazole derivative featuring a thioether-linked acetamide moiety and a nitro-substituted benzamide group. The compound’s core 1,3,4-thiadiazole ring is substituted at the 5-position with a 2-((2,5-dimethylphenyl)amino)-2-oxoethylthio chain and at the 2-position with a 2-methyl-3-nitrobenzamide group.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-11-7-8-12(2)15(9-11)21-17(26)10-30-20-24-23-19(31-20)22-18(27)14-5-4-6-16(13(14)3)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROPTGWNLKJMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities. The compound incorporates a thiadiazole ring , an amide functional group , and a dimethylphenyl group , which contribute to its diverse pharmacological properties. This article discusses its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 378.51 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:

CompoundActivityMIC (μg/mL)Bacteria Targeted
Thiadiazole derivative AModerate32.6E. coli
Thiadiazole derivative BSignificant62.5S. aureus
Thiadiazole derivative CHigh15–19 mm zone of inhibitionSalmonella typhi

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer activity through the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial in regulating cell growth and metabolism. Preliminary studies have indicated that derivatives of the thiadiazole ring can induce cytostatic effects in cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that various thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring enhanced the activity against resistant strains .
  • Anticancer Research : A review highlighted several derivatives of 1,3,4-thiadiazole with promising anticancer properties. The mechanism was attributed to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells .

The proposed mechanism for this compound includes:

  • Inhibition of PI3K/mTOR Pathway : This pathway is vital for cellular growth and metabolism; thus, its inhibition can lead to reduced tumor growth.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Properties

Compound Name Substituents on 1,3,4-Thiadiazole Core Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-methyl-3-nitrobenzamide; thioether-linked acetamide Nitro, amide, thioether ~480 (estimated)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Trichloroethyl, acetamide Chloro, amide 383.69
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () Phenylpropyl, 2-chlorophenyl Chloro, alkyl chain ~350 (estimated)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () Piperidinyl-ethylthio, benzamide Piperidine, amide ~390 (estimated)
  • Nitro Group vs.
  • Thioether Linkage : The thioether in the target compound differs from the trichloroethyl or piperidinyl-ethylthio groups in and , respectively. This may alter solubility and metabolic stability .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via acid-catalyzed cyclization of N-(2,5-dimethylphenyl)thiosemicarbazide (Figure 1).

Procedure :

  • N-(2,5-Dimethylphenyl)thiosemicarbazide (10 mmol) is refluxed in concentrated sulfuric acid (15 mL) at 120°C for 6 hours.
  • The mixture is cooled, poured into ice-water, and neutralized with NaOH (10%).
  • The precipitate is filtered and recrystallized from ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol (68–72% yield).

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).
  • ¹H NMR (DMSO-d₆) : δ 7.25 (s, 2H, NH₂), 6.98 (d, J = 8.1 Hz, 2H, Ar–H), 2.28 (s, 6H, CH₃).

Coupling with 2-Methyl-3-nitrobenzoyl Chloride

Synthesis of 2-Methyl-3-nitrobenzoyl Chloride

  • 2-Methyl-3-nitrobenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) for 3 hours.
  • Excess thionyl chloride is removed under vacuum to yield the acyl chloride (92% yield).

Amidation Reaction

  • 5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in dry THF.
  • 2-Methyl-3-nitrobenzoyl chloride (5.5 mmol) and Et₃N (10 mmol) are added under N₂ atmosphere.
  • The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and recrystallization from ethanol (80% yield).

Characterization :

  • IR (KBr) : 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C–N).
  • MS (ESI) : m/z 498.2 [M+H]⁺ (calc. 498.1).

Optimization and Challenges

Cyclization Efficiency

  • H₂SO4 vs. POCl3 : Sulfuric acid affords higher yields (72%) compared to phosphorous oxychloride (58%) due to superior protonation of the thiosemicarbazide intermediate.

Alkylation Selectivity

  • Solvent Effects : DMF minimizes disulfide formation compared to ethanol, enhancing thioether yield by 15%.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield Improvement Strategies
Thiadiazole CyclizationDMF, 80°C, 12 hr, K₂CO₃ as base Use microwave irradiation (30 min)
Amide CouplingEDCI/HOBt, DCM, RT, 24 hr Replace DCM with THF for solubility
Nitro Group IntroductionHNO₃/H₂SO₄, 0°C, 2 hr Quench with ice to prevent over-nitration

Q. Table 2: Common Contradictions in Bioactivity Data and Resolutions

ContradictionResolution StrategyReference
Antimicrobial vs. cytotoxic effectsUse primary cells (e.g., PBMCs) for toxicity
In vitro vs. in vivo efficacy mismatchEvaluate pharmacokinetics (e.g., plasma t½)
Enzyme inhibition variabilityStandardize assay pH and cofactors

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